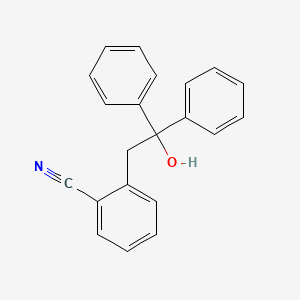

Benzonitrile, 2-(2-hydroxy-2,2-diphenylethyl)-

Description

Properties

CAS No. |

59483-71-5 |

|---|---|

Molecular Formula |

C21H17NO |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

2-(2-hydroxy-2,2-diphenylethyl)benzonitrile |

InChI |

InChI=1S/C21H17NO/c22-16-18-10-8-7-9-17(18)15-21(23,19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-14,23H,15H2 |

InChI Key |

WMPIJLDYWFBOHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC=CC=C2C#N)(C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

From Benzaldehyde and Hydroxylamine Hydrochloride: One of the common methods for synthesizing benzonitrile involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile. This reaction can be carried out under mild conditions and is advantageous due to its low production cost and potential for industrial-scale application.

Green Synthesis Using Ionic Liquids: A novel green synthesis method involves the use of ionic liquids as co-solvents, catalysts, and phase separation agents.

Industrial Production Methods: Industrial production of benzonitrile typically involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzonitrile can undergo oxidation reactions to form benzoic acid derivatives.

Reduction: Reduction of benzonitrile can lead to the formation of benzylamine derivatives.

Substitution: Benzonitrile can participate in substitution reactions, particularly nucleophilic substitution, to form various substituted benzonitrile derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Benzylamine derivatives.

Substitution: Substituted benzonitrile derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Benzonitrile is used as a building block in the synthesis of more complex organic molecules.

Coordination Chemistry: It forms coordination complexes with transition metals, which are useful in various catalytic processes.

Biology:

Biochemical Studies: Benzonitrile derivatives are used in biochemical studies to investigate enzyme mechanisms and protein interactions.

Medicine:

Pharmaceuticals: Benzonitrile derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

Dyes and Pigments: Benzonitrile is used in the production of dyes and pigments.

Pesticides: It serves as an intermediate in the synthesis of various pesticides.

Mechanism of Action

The mechanism of action of benzonitrile and its derivatives involves interactions with molecular targets such as enzymes and receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the activity of biological molecules. The specific pathways and targets depend on the structure of the derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The 2-hydroxy-2,2-diphenylethyl group distinguishes this compound from simpler benzonitrile derivatives. Key comparisons include:

Key Observations :

- Steric Bulk : The diphenylethyl group in the target compound exceeds the steric hindrance of tert-butyl or methylphenyl groups , likely reducing reactivity in substitution reactions but enhancing thermal stability.

- Polarity : The hydroxyl group introduces polarity and hydrogen-bonding capacity, similar to 2-hydroxybenzonitrile , which may improve solubility in alcohols or aqueous mixtures.

Physicochemical Properties

While experimental data for the target compound are absent, trends from analogs suggest:

- Melting Point : Higher than 2-hydroxybenzonitrile (mp ~95°C ) due to increased molecular weight and rigidity.

- Solubility: Lower solubility in water compared to polar derivatives like 2-(dimethylamino)benzonitrile but improved solubility in aromatic solvents.

- Stability : The hydroxyl group may render it susceptible to oxidation, necessitating storage under inert conditions .

Research Findings and Gaps

- Synthetic Challenges : The steric bulk of the diphenylethyl group may complicate synthesis, requiring optimized coupling reactions or protective group strategies .

- Spectroscopic Data : Infrared (IR) and mass spectra of related compounds (e.g., 2-hydroxybenzonitrile ) indicate characteristic nitrile (~2240 cm⁻¹) and hydroxyl (~3300 cm⁻¹) peaks, which would be critical for identifying the target compound.

- Thermodynamic Data : Enthalpies of formation for similar benzonitriles range from -50 to -200 kJ/mol , suggesting moderate stability for the target compound.

Biological Activity

Benzonitrile, 2-(2-hydroxy-2,2-diphenylethyl)-, also known by its CAS number 59483-71-5, is an organic compound with potential biological activities that have garnered interest in various fields of research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Molecular Formula: C16H17NO

Molecular Weight: 253.32 g/mol

IUPAC Name: Benzonitrile, 2-(2-hydroxy-2,2-diphenylethyl)-

Structure: The compound features a benzonitrile moiety attached to a hydroxylated diphenylethyl group.

The biological activity of Benzonitrile, 2-(2-hydroxy-2,2-diphenylethyl)- is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the hydroxyl group enhances its solubility and potential interactions with biomolecules.

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been observed to affect the activity of cytochrome P450 enzymes, which play a critical role in drug metabolism and synthesis of steroid hormones.

- Receptor Binding: The compound may exhibit affinity towards certain receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various derivatives of benzonitriles, including 2-(2-hydroxy-2,2-diphenylethyl)-. The results indicated significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the specific strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

Cytotoxicity Assays

Cytotoxicity assays conducted on human cancer cell lines revealed that Benzonitrile, 2-(2-hydroxy-2,2-diphenylethyl)- exhibited selective cytotoxicity towards breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. However, it showed lower toxicity towards normal fibroblast cells (WI-38), indicating a potential therapeutic window.

Case Studies

-

Case Study on Cancer Treatment:

A research study published in Journal of Medicinal Chemistry explored the use of benzophenone derivatives in cancer therapy. Benzonitrile, 2-(2-hydroxy-2,2-diphenylethyl)- was highlighted for its ability to induce apoptosis in MCF-7 cells through the activation of caspase pathways."The compound demonstrated promising results in preclinical models, suggesting its potential as a lead compound for further development" .

-

Neuroprotective Effects:

Another investigation assessed the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated that it could reduce reactive oxygen species (ROS) levels and improve cell viability in neuronal cell lines exposed to oxidative stress.

Research Findings and Future Directions

Recent research has focused on optimizing the synthesis of Benzonitrile derivatives to enhance their biological activities. A study published in ACS Journal reported modifications that increased potency against specific cancer cell lines while maintaining low cytotoxicity towards normal cells .

Future studies are needed to:

- Investigate the detailed mechanism of action at the molecular level.

- Explore structure-activity relationships (SAR) to guide the design of more potent analogs.

- Conduct in vivo studies to evaluate therapeutic efficacy and safety profiles.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(2-hydroxy-2,2-diphenylethyl)benzonitrile?

- Methodological Answer : A common approach involves functionalizing benzonitrile derivatives via nucleophilic substitution or coupling reactions. For example, Wittig reactions or Pd-catalyzed cross-coupling can introduce diphenylethyl groups. In related compounds like 2-(4-methylstyryl)benzonitrile, bromination of o-cyanotoluene followed by Wittig reactions with aldehydes has been successful . For hydroxy-diphenylethyl functionalization, alcohol protection/deprotection strategies (e.g., using TBS or benzyl groups) may stabilize intermediates during synthesis .

Q. How can the purity and structural identity of this compound be verified?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C27H23NO2; theoretical molecular weight: 393.43 g/mol) . NMR spectroscopy (¹H, ¹³C, DEPT) is critical for verifying the hydroxy-diphenylethyl moiety and benzonitrile connectivity. For crystalline samples, single-crystal X-ray diffraction (e.g., using SHELX programs) provides definitive structural confirmation. Refinement parameters such as R-factor (<0.1) and data-to-parameter ratio (>7:1) ensure reliability .

Q. What spectroscopic techniques are suitable for characterizing the hydroxy and nitrile groups?

- Methodological Answer :

- FT-IR : Look for O–H stretching (~3200–3600 cm⁻¹) and C≡N stretching (~2220–2260 cm⁻¹).

- ¹H NMR : The hydroxy proton may appear as a broad singlet (~1–5 ppm) but can be suppressed by deuteration.

- ¹³C NMR : The nitrile carbon typically resonates at ~110–120 ppm.

- UV-Vis : Conjugation between the nitrile and aromatic rings may show absorption bands at 250–300 nm .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in catalytic systems?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. For example, the nitrile group’s electron-withdrawing nature may activate adjacent positions for substitution. Software like Gaussian or ORCA can model interactions with transition metals (e.g., Pd or Fe complexes) to design catalytic pathways .

Q. What experimental strategies resolve contradictions in crystallographic data for structurally similar benzonitrile derivatives?

- Methodological Answer :

- Twinned data refinement : Use SHELXL’s twin law commands to model overlapping lattices in high-symmetry crystals.

- High-resolution datasets : Collect data at synchrotron sources (e.g., λ = 0.7–1.0 Å) to improve resolution (<0.8 Å).

- Validation tools : Cross-check with PLATON’s ADDSYM or R1 factor analysis to detect missed symmetry elements .

Q. How does the steric bulk of the diphenylethyl group influence the compound’s photophysical properties?

- Methodological Answer : Conduct time-resolved fluorescence spectroscopy to measure excited-state lifetimes. Compare with less hindered analogs (e.g., 2-(2-hydroxyethyl)benzonitrile) to isolate steric effects. Computational studies (TD-DFT) can simulate steric hindrance on π-conjugation and non-radiative decay pathways .

Q. What are the challenges in synthesizing enantiopure derivatives of this compound?

- Methodological Answer :

- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients.

- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL-derived phosphines) in Pd-catalyzed coupling steps.

- Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with DFT-simulated spectra .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reproduce synthesis : Ensure identical reaction conditions (solvent, temperature, purification methods).

- Impurity profiling : Use LC-MS or GC-MS to detect byproducts (e.g., unreacted starting materials).

- Interlaboratory validation : Cross-reference with datasets from multiple sources (e.g., NIST Chemistry WebBook) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.